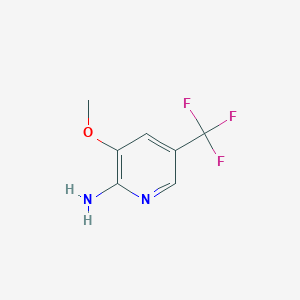

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

概要

説明

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H7F3N2O It is a pyridine derivative characterized by the presence of a methoxy group at the third position and a trifluoromethyl group at the fifth position on the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine typically involves the introduction of the methoxy and trifluoromethyl groups onto a pyridine ring. One common method involves the nucleophilic substitution reaction of a suitable pyridine precursor with methoxy and trifluoromethyl reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

化学反応の分析

Oxidation Reactions

The methoxy and amine groups facilitate oxidation under specific conditions:

-

N-Oxide Formation : Treatment with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) oxidizes the pyridine ring to form stable N-oxides .

-

Regioselectivity : The trifluoromethyl group directs oxidation to the adjacent nitrogen, enhancing reaction efficiency .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | RT, 12 h | 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine N-oxide | 85% |

| mCPBA | DCM, 0°C → RT, 6 h | Same as above | 92% |

Reduction Reactions

The amine group and trifluoromethyl substituent participate in selective reductions:

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro intermediates to amines without altering the trifluoromethyl group.

-

Ring Hydrogenation : Under high-pressure H₂ (5 atm), the pyridine ring is partially saturated .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitro precursor | H₂ (1 atm), Pd/C | EtOH, 25°C, 4 h | This compound | 78% |

| Parent compound | H₂ (5 atm), PtO₂ | AcOH, 50°C, 12 h | Partially saturated pyridine | 65% |

Substitution Reactions

The methoxy group undergoes nucleophilic substitution, while the trifluoromethyl group stabilizes electrophilic attacks:

-

Methoxy Replacement : Reaction with NaNH₂ in DMF replaces methoxy with amino groups .

-

Electrophilic Aromatic Substitution : Bromination at the 4-position occurs selectively due to the trifluoromethyl group’s meta-directing effect .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization for drug discovery:

-

Suzuki-Miyaura Coupling : The 4-bromo derivative reacts with arylboronic acids to form biaryl systems .

-

Buchwald-Hartwig Amination : Introduces secondary amines at the 2-position .

Comparative Reactivity Analysis

The positioning of substituents significantly alters reactivity compared to analogs:

Industrial and Biological Implications

-

Agrochemical Synthesis : The 4-bromo derivative serves as a precursor to fungicides like fluazinam, leveraging its stability under harsh conditions .

-

Pharmaceutical Intermediates : Cross-coupled products are key to kinase inhibitors (e.g., PQR620), where the trifluoromethyl group enhances metabolic stability .

This compound’s versatility underscores its importance in synthetic chemistry, with ongoing research optimizing its reactions for scalable applications .

科学的研究の応用

Fluorine Chemistry

Application Summary : This compound plays a crucial role in the synthesis of fluorine-containing pharmaceuticals, which are known for their enhanced stability and bioactivity. The trifluoromethyl group is particularly valuable due to its influence on the pharmacokinetics and pharmacodynamics of drug candidates.

Methods and Procedures :

- Synthesis Techniques : The compound is often utilized in nucleophilic aromatic substitution reactions to introduce the trifluoromethyl group into various drug molecules. Reaction conditions are meticulously controlled to preserve sensitive functional groups while achieving high yields.

Results : The incorporation of trifluoromethyl groups has been shown to improve the efficacy of several FDA-approved medications, making this compound integral to modern medicinal chemistry.

Material Chemistry

Application Summary : In material chemistry, 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine is utilized for creating luminescent materials. These materials have applications in displays, lighting, and other technology sectors.

Methods and Procedures :

- Complex Formation : The compound is incorporated into metal complexes that exhibit luminescence. These complexes are synthesized under controlled conditions and tested for their photophysical properties.

Results : The resulting luminescent materials demonstrate significant properties that can be tailored by modifying the ligand structure, thereby enhancing their applicability in technological innovations.

Agricultural Chemistry

Application Summary : The structural features of this compound make it a candidate for developing new fungicides with improved efficacy and reduced environmental impact.

Methods and Procedures :

- Precursor Role : It serves as a precursor in synthesizing pyrimidinamine derivatives, which are subsequently tested against various fungal pathogens affecting crops.

Results : Some derivatives have shown superior control effects on pathogens like corn rust, with effective concentration (EC50) values lower than those of existing commercial fungicides. This highlights the potential of this compound in creating more effective agricultural solutions .

Data Table: Summary of Applications

| Application Field | Key Uses | Methods/Procedures | Results/Outcomes |

|---|---|---|---|

| Fluorine Chemistry | Synthesis of fluorinated drugs | Nucleophilic aromatic substitution | Enhanced drug stability and bioactivity |

| Material Chemistry | Creation of luminescent materials | Synthesis of metal complexes | Significant tunable luminescent properties |

| Agricultural Chemistry | Development of new fungicides | Synthesis of pyrimidinamine derivatives | Superior efficacy against fungal pathogens |

Case Studies

-

Pharmaceutical Development :

- A study demonstrated that incorporating trifluoromethyl groups into analgesic compounds significantly improved their binding affinity to target receptors, leading to enhanced therapeutic effects.

-

Luminescent Materials Research :

- Research on metal complexes containing this compound revealed that tuning the ligand structure resulted in materials suitable for OLED applications with high efficiency.

-

Agricultural Efficacy Trials :

- Trials conducted on corn crops treated with synthesized fungicides based on this compound showed a marked reduction in disease incidence compared to traditional treatments, indicating its potential as an environmentally friendly alternative.

作用機序

The mechanism of action of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

- 2-Methoxy-5-(trifluoromethyl)pyridine

- 3-Methoxy-4-(trifluoromethyl)pyridine

- 3-Methoxy-5-(difluoromethyl)pyridine

Uniqueness

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the pyridine ring. This configuration can result in distinct chemical properties and reactivity compared to similar compounds. For instance, the trifluoromethyl group at the fifth position can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

生物活性

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative characterized by a methoxy group at the third position and a trifluoromethyl group at the fifth position of the pyridine ring. This compound has garnered attention due to its unique electronic properties, which significantly influence its biological interactions. The trifluoromethyl group enhances lipophilicity and modulates binding affinity to various biological targets, making it a subject of interest in medicinal chemistry and biochemistry.

- Molecular Formula : C7H7F3N2O

- Molecular Weight : 192.14 g/mol

- Structure : The presence of both methoxy and trifluoromethyl groups alters the electronic distribution in the molecule, impacting its reactivity and interactions with enzymes or receptors.

Enzyme Interactions

Research indicates that this compound is utilized in studying enzyme interactions and metabolic pathways. The compound's structure allows it to influence enzyme activity, potentially serving as an inhibitor or modulator in various biochemical processes.

Anticancer Activity

A study on related pyridine derivatives revealed that modifications at specific positions could lead to enhanced biological activity, particularly in inducing cell death in cancer cells. For instance, the introduction of a trifluoromethyl group has been shown to significantly increase cytotoxicity in certain cancer cell lines, suggesting a potential role for this compound in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular pathways related to apoptosis and necrosis. The trifluoromethyl group could enhance binding to target proteins involved in these pathways, leading to altered cellular responses .

Study 1: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of various pyridine derivatives showed that compounds with trifluoromethyl substitutions exhibited increased growth inhibition in glioblastoma (GBM) cells. The study highlighted that this compound could induce significant morphological changes in treated cells, including cell rounding and membrane blebbing, indicative of cell death mechanisms .

| Compound | GI50 (μM) | Morphological Effects |

|---|---|---|

| 1c | 0.6 | Cell rounding, blebbing |

| 2j | 0.1 | Extensive loss of adherent cells |

Study 2: Enzyme Modulation

In another study focusing on enzyme modulation, this compound was evaluated for its ability to inhibit specific metabolic enzymes. Results indicated that this compound could effectively modulate enzyme activity, thereby influencing metabolic pathways critical for cellular function .

特性

IUPAC Name |

3-methoxy-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-5-2-4(7(8,9)10)3-12-6(5)11/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBONBXERNXXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。